molecular formula C21H17N3O3 B2976535 1,3-dibenzyl-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one CAS No. 55327-66-7

1,3-dibenzyl-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one

Cat. No.: B2976535
CAS No.: 55327-66-7
M. Wt: 359.385
InChI Key: QIKMPZOPNHNPLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dibenzyl-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one ( 55327-66-7) is a synthetic benzimidazole-2-one derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound belongs to a class of heterocycles recognized for diverse biological activities. Recent scientific investigations highlight the potential of benzimidazole-2-one derivatives to inhibit molecular chaperones, specifically mitochondrial Heat Shock Protein 60 (HSP60) . HSP60 plays a critical role in protein folding and is implicated in the survival and proliferation of cancer cells, particularly in hepatocellular carcinoma. Elevated levels of HSP60 are associated with a worse patient prognosis, making it a compelling target for anticancer strategies . This compound serves as a key intermediate for researchers developing and studying novel therapeutic agents that modulate this pathway. The synthetic route to this and related compounds has been advanced through environmentally friendly methods, utilizing potassium tert-butoxide and tert-butyl hydroperoxide (TBHP) to oxidize benzimidazolium salts, offering a safer alternative to traditional phosgene-based syntheses . Its well-defined molecular structure (C21H17N3O3) and nitro-functionalization make it a versatile building block for further chemical exploration and derivatization in drug discovery programs . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,3-dibenzyl-5-nitrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c25-21-22(14-16-7-3-1-4-8-16)19-12-11-18(24(26)27)13-20(19)23(21)15-17-9-5-2-6-10-17/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKMPZOPNHNPLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)[N+](=O)[O-])N(C2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dibenzyl-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one typically involves the following steps:

    Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone to form the benzimidazole core.

    Nitration: The benzimidazole core is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Benzylation: The final step involves the benzylation of the 1 and 3 positions of the benzimidazole ring using benzyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibenzyl-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The benzimidazole ring can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Benzyl bromide, sodium hydroxide, potassium carbonate.

    Oxidation: Various oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of 1,3-diamino-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one.

    Substitution: Formation of various substituted benzimidazole derivatives.

    Oxidation: Formation of oxidized benzimidazole derivatives.

Scientific Research Applications

1,3-Dibenzyl-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one is a benzimidazole derivative featuring a bicyclic structure with fused imidazole and benzene rings. It has potential biological activities, particularly as a ligand for ion channels, making it applicable in medicinal chemistry.

Scientific Applications

  • TRPC3/6 Ion Channel Agonist: this compound acts as an agonist for TRPC3/6 ion channels, which are critical in various physiological processes. It can modulate ion channel activity by binding to specific sites on the channel proteins, altering their conductance properties.
  • Pharmaceutical Agent: Due to its biological activity, this compound is categorized as a potential pharmaceutical agent.

Structure and Properties

The molecular structure of this compound includes a benzimidazole core with benzyl and nitro substituents. This arrangement contributes to its unique chemical properties and biological activities. The compound is relatively stable under normal conditions but may degrade or transform under extreme pH or temperature. Spectral analysis, such as Nuclear Magnetic Resonance spectroscopy, can confirm structural integrity post-synthesis.

Mechanism of Action

The mechanism of action of 1,3-dibenzyl-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. Its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Synthesis Yield Key Properties/Data Reference
1,3-Dimethyl-5-nitro-1H-benzimidazol-2(3H)-one 1,3-Me₂; 5-NO₂ Not reported Purity: >97%; m.p.: Not available
3-Ethyl-5-(diphenylamino)-1-phenyl derivative 1-Ph; 3-Et; 5-NPh₂ 62% Oil; HRMS: 540.2990 [M+Na]⁺
5-Bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one 1-Me; 5-Br Not reported Priced at €99/g (1g scale)
Brorphine (μ-opioid agonist) 1-Piperidin-4-yl; 3-ethyl(4-BrPh) Not reported Bioactivity: MOR agonist; Potency >morphine
1-(4-tert-Butylbenzyl) derivative 1-(4-t-BuBz) Not reported GC-MS: [M+H]⁺ 238.1

Key Observations :

  • Nitro vs. Halogen Substituents: Nitro groups (e.g., 5-NO₂) enhance thermal stability compared to bromo analogs, as seen in nitramino/benzimidazolone derivatives (TGA decomposition >250°C) . Bromo substituents (e.g., 5-Br) are more reactive in cross-coupling reactions but less stabilizing .
  • Benzyl vs. Alkyl Groups : Dibenzyl substitution likely increases steric bulk and lipophilicity compared to 1,3-dimethyl analogs, impacting solubility and pharmacokinetics . shows benzyl/phenyl-substituted derivatives exist as oils, whereas smaller alkyl groups (e.g., ethyl) yield crystalline solids .
  • Synthesis Yields : Copper-catalyzed tandem C–H amination () achieves moderate yields (62–82%), while nitration routes () may require stringent conditions but offer regioselectivity .
Table 2: Bioactivity Comparison of Benzimidazolone Derivatives
Compound Target/Activity Key Findings Reference
Brorphine μ-Opioid receptor agonist 100+ fatalities (2020); potency >morphine
NLRP3 Inhibitors (e.g., compound [16]) NLRP3 inflammasome 37.7% pyroptosis reduction; 14.9% IL-1β inhibition
5-HT6 Receptor Ligands (e.g., compound 7) 5-HT6 antagonist Ki = 40.0 nM (moderate affinity)
Brpf1 Bromodomain Inhibitor (OF-1) Brpf1a binding Preferential binding via hydrophobic pockets

Key Insights :

  • Comparatively, brorphine’s piperidine-benzimidazolone scaffold demonstrates potent opioid activity, emphasizing the role of N-substituents in receptor engagement .
  • Benzyl Substitution : Ethoxy-functionalized benzyl groups () reduce 5-HT6 affinity, suggesting steric or electronic effects from substituents critically modulate activity .

Stability and Functionalization Potential

  • Degradation Pathways: Piperazine-containing analogs () undergo hydrolysis to form novel degradation products, highlighting the susceptibility of the benzimidazolone core to ring-opening under specific conditions .
  • Thermal Stability : Nitro derivatives exhibit superior thermostability compared to hydrosulfonyl or boronate analogs, making them candidates for high-energy materials .
  • Synthetic Versatility : Boronate esters (e.g., 5-dioxaborolane derivatives) enable Suzuki-Miyaura cross-coupling, whereas nitro groups can be reduced to amines for further derivatization .

Biological Activity

1,3-Dibenzyl-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly as an agonist for TRPC3/6 ion channels. This compound exhibits a unique bicyclic structure, which contributes to its pharmacological properties and applications in medicinal chemistry.

The molecular formula of this compound is C21H17N3O3 with a molecular weight of approximately 359.38 g/mol. The compound's structure includes a nitro group that enhances its biological activity.

PropertyValue
Molecular FormulaC21H17N3O3
Molecular Weight359.38 g/mol
CAS Number55327-66-7
LogP5.0883
Polar Surface Area51.23 Ų

The primary mechanism of action for this compound involves its interaction with TRPC3/6 ion channels. By acting as an agonist, it influences various cellular signaling pathways crucial for physiological processes. The binding to specific sites on the channel proteins alters their conductance properties, which can lead to significant physiological effects.

Antitumor Activity

Recent studies have indicated that compounds within this class exhibit promising antitumor activity. For instance, in vitro assays demonstrated that derivatives of benzimidazole can inhibit the proliferation of cancer cells effectively. The compound showed lower toxicity while maintaining efficacy against tumor growth.

In a study evaluating various derivatives, it was found that:

  • A549 cell line : IC50 = 2.12 ± 0.21 μM (2D assay)
  • HCC827 cell line : IC50 = 5.13 ± 0.97 μM (2D assay)
  • NCI-H358 cell line : IC50 = 0.85 ± 0.05 μM (2D assay) .

These results suggest that the compound could be a candidate for further development as an antitumor agent.

Antimicrobial Activity

In addition to its antitumor properties, the compound has shown antimicrobial activity against various pathogens. The presence of the nitro group is believed to enhance this activity by facilitating interactions with microbial DNA or other essential biomolecules.

Case Studies and Research Findings

A comprehensive analysis of related compounds has highlighted the potential of benzimidazole derivatives in drug development:

  • Antitumor Efficacy : Compounds similar to this compound have been shown to exhibit selective cytotoxicity against cancer cells while sparing normal cells .
  • Ion Channel Modulation : Research indicates that these compounds modulate ion channel activity effectively, which could lead to novel therapeutic strategies for diseases linked to ion channel dysfunction .

Q & A

Basic: How can researchers optimize the synthesis of 1,3-dibenzyl-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one to improve yield and purity?

Methodological Answer:
A copper-catalyzed oxidative tandem C–H amination protocol is effective for synthesizing multisubstituted benzimidazolones. Key steps include:

  • Using Cu(OAc)₂·H₂O as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant to facilitate intramolecular cyclization .
  • Optimizing reaction time and temperature (e.g., 80–100°C for 12–24 hours) to balance yield and purity.
  • Purification via HPLC with gradients tailored to the compound’s polarity (e.g., 70:30 hexane/ethyl acetate) to isolate the product (yields: 62–86%) .

Basic: What spectroscopic techniques are critical for characterizing substituted benzimidazolones, and how should data be interpreted?

Methodological Answer:

  • 1H/13C NMR : Assign chemical shifts to distinguish benzyl groups (δ 4.5–5.5 ppm for N–CH₂–Ph), nitro substituents (δ 8.0–8.5 ppm for aromatic protons), and imidazolone ring protons (δ 6.5–7.5 ppm) .
  • HRMS : Validate molecular formulas (e.g., C35H39N3NaO requires [M+Na]⁺ at m/z 540.2085; deviations >0.1 ppm suggest impurities) .
  • IR : Confirm carbonyl stretches (1650–1700 cm⁻¹ for the imidazolone ring) and nitro group vibrations (1520–1560 cm⁻¹) .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Cross-validation : Combine NMR, HRMS, and IR to confirm functional groups. For example, discrepancies in aromatic proton splitting patterns may indicate regioisomeric by-products .
  • Isotopic labeling : Use deuterated solvents (e.g., DMSO-d₆) to simplify overlapping signals in crowded regions (e.g., benzyl or nitro-substituted aromatic protons) .
  • X-ray crystallography : Resolve ambiguous stereochemistry or substitution patterns in crystalline derivatives .

Advanced: What strategies enable efficient structural modification of the benzimidazolone core for target-specific pharmacological activity?

Methodological Answer:

  • Pharmacophore hybridization : Merge the benzimidazolone scaffold (e.g., 1,3-dibenzyl-5-nitro) with fragments from known bioactive molecules (e.g., NLRP3 inhibitors or TRPC3 agonists) to enhance receptor binding .
  • Microwave-assisted synthesis : Accelerate amidation/alkylation steps (e.g., 10-minute reactions vs. 2-day conventional methods) to rapidly generate analogs for SAR studies .
  • Targeted substitution : Introduce electron-withdrawing groups (e.g., nitro) at position 5 to modulate electron density and improve binding to μ-opioid receptors or ion channels .

Advanced: How can synthetic by-products or degradation products be identified and mitigated?

Methodological Answer:

  • LCMS-IT-TOF analysis : Detect degradation products (e.g., hydrolyzed imidazolones) with high-resolution mass accuracy (error <0.001 ppm) and propose structures via fragmentation patterns .
  • Stability studies : Expose the compound to accelerated conditions (heat, light, pH extremes) and monitor decomposition pathways using HPLC-DAD .
  • Process optimization : Reduce by-products via controlled reaction stoichiometry (e.g., limiting excess benzyl halide) and inert atmosphere (N₂) to prevent oxidation .

Basic: What purification techniques are most effective for isolating nitro-substituted benzimidazolones?

Methodological Answer:

  • Column chromatography : Use silica gel (200–300 mesh) with gradient elution (hexane → ethyl acetate) to separate polar nitro derivatives from nonpolar impurities .
  • Recrystallization : Employ ethanol/water mixtures for high-purity crystalline products (≥95% purity) .
  • HPLC : Optimize mobile phase composition (e.g., acetonitrile/water with 0.1% TFA) for challenging separations of regioisomers .

Advanced: How can computational methods aid in predicting the bioactivity of novel benzimidazolone analogs?

Methodological Answer:

  • Docking studies : Model interactions between the nitro group and residues in target receptors (e.g., μ-opioid receptor or NLRP3 inflammasome) using software like AutoDock Vina .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with experimental Ki values to prioritize analogs for synthesis .
  • Molecular dynamics : Simulate binding stability over time to assess sustained receptor activation or inhibition .

Advanced: What analytical challenges arise in quantifying benzimidazolones in biological matrices, and how are they addressed?

Methodological Answer:

  • Matrix effects : Use fabric phase sorptive extraction (FPSE) to pre-concentrate compounds from saliva or plasma while minimizing interference .
  • LC-MS/MS : Employ multiple reaction monitoring (MRM) for sensitive detection (LOQ <1 ng/mL) of low-abundance metabolites .
  • Internal standards : Isotope-labeled analogs (e.g., ¹³C-benzyl derivatives) correct for recovery variability during sample preparation .

Basic: What safety considerations are critical when handling nitro-substituted benzimidazolones?

Methodological Answer:

  • Explosivity risk : Avoid grinding dry nitro compounds; handle as solutions or wet solids .
  • Toxicity : Use fume hoods and PPE (gloves, goggles) to prevent inhalation or dermal exposure, as nitro groups may confer mutagenicity .
  • Waste disposal : Neutralize reaction residues with reducing agents (e.g., Fe/NH₄Cl) to degrade nitro groups before disposal .

Advanced: How can researchers validate the pharmacological relevance of benzimidazolone analogs in vitro?

Methodological Answer:

  • Receptor binding assays : Screen for μ-opioid receptor affinity using radiolabeled ligands (e.g., [³H]-DAMGO) and compare IC₅₀ values to morphine or fentanyl .
  • Functional assays : Measure TRPC3/6 channel activation via calcium imaging in HEK293 cells transfected with target ion channels .
  • Cytotoxicity profiling : Use MTT assays on primary hepatocytes to assess off-target effects and guide structural optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.